molecular formula C7H9NO2S B8710470 Methyl 3-(aminomethyl)thiophene-2-carboxylate

Methyl 3-(aminomethyl)thiophene-2-carboxylate

Cat. No. B8710470
M. Wt: 171.22 g/mol
InChI Key: MMWQALKHHPSNNY-UHFFFAOYSA-N
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Patent
US08440652B2

Procedure details

A mixture of methyl 3-(aminomethyl)thiophene-2-carboxylate (4.5 g, 26.3 mmol) and K2CO3 (3.64 g, 26.3 mmol) in 1:1 MeOH:EtOH (600 mL) was heated overnight under reflux. The reaction was concentrated and purified by flash chromatography over silica gel (50-100% EtOAc/hexane) to yield 4H-thieno[2,3-c]pyrrol-6(5H)-one (2.2 g, 60% yield) as a white solid. 1H NMR (400 MHz, METHANOL-d4) δ ppm 7.87 (d, J=4.8 Hz, 1H), 7.17 (d, J=4.8 Hz, 1H), 4.39 (s, 2H); MS (EI) m/z=140.2 [M+1]+.
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
Quantity
3.64 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3]1[CH:7]=[CH:6][S:5][C:4]=1[C:8]([O:10]C)=O.C([O-])([O-])=O.[K+].[K+].CO>CCO>[S:5]1[C:4]2[C:8](=[O:10])[NH:1][CH2:2][C:3]=2[CH:7]=[CH:6]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
4.5 g
Type
reactant
Smiles
NCC1=C(SC=C1)C(=O)OC
Name
Quantity
3.64 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Two
Name
Quantity
600 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography over silica gel (50-100% EtOAc/hexane)

Outcomes

Product
Name
Type
product
Smiles
S1C=CC2=C1C(NC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 60.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.